N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide
Description
N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a butanamide backbone, a methylphenoxy group, and an oxadiazole ring
Properties
IUPAC Name |
N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-13(22-14-8-6-5-7-12(14)2)16(20)19(3)10-9-15-17-11-21-18-15/h5-8,11,13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCTXVQXPIBTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CCC1=NOC=N1)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the intermediate compound.
Formation of the Butanamide Backbone: The final step involves the amidation reaction where the butanamide backbone is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the phenoxy group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]acetamide: Similar structure but with an acetamide backbone.
N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]propionamide: Similar structure but with a propionamide backbone.
Uniqueness: N-methyl-2-(2-methylphenoxy)-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
